N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) core. Its structure features a cyclopentyl group attached to one nitrogen atom and a 3-(2-oxopyrrolidin-1-yl)propyl chain on the adjacent nitrogen.
Properties
IUPAC Name |
N'-cyclopentyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c18-12-7-3-9-17(12)10-4-8-15-13(19)14(20)16-11-5-1-2-6-11/h11H,1-10H2,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDOPUWLGCECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form N-cyclopentyloxalamide. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or pyrrolidinones.
Scientific Research Applications
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydrogen-Bonding Capacity: The pyrrolidinone moiety (2-oxopyrrolidin-1-yl) in the target compound and the mesitylsulfonyl-oxazinan analog provides hydrogen-bond acceptor/donor sites, which may influence target binding .
- Steric Effects : The mesitylsulfonyl group in the C₂₃H₃₄N₄O₆S analog introduces significant steric bulk, likely reducing conformational flexibility compared to the cyclopentyl variant .
Pharmacological and Biochemical Implications
Receptor Affinity and Selectivity
- Cyclopentyl groups are common in kinase inhibitors (e.g., cyclin-dependent kinase inhibitors), though direct evidence is lacking .
- N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide : The phenylpiperazine moiety is prevalent in dopamine and serotonin receptor ligands (e.g., aripiprazole), implying possible CNS activity .
- N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide : The pyridine ring may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in PARP inhibitors .
Metabolic Stability
- The cyclopentyl group in the target compound may confer resistance to oxidative metabolism compared to smaller alkyl substituents (e.g., isopropyl) due to reduced accessibility to cytochrome P450 enzymes .
- The mesitylsulfonyl group in the C₂₃H₃₄N₄O₆S analog could increase metabolic stability via steric shielding, though sulfonamide groups are occasionally susceptible to hydrolysis .
Biological Activity
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.
Compound Overview
- Molecular Formula : C14H23N3O3
- Molecular Weight : 281.356 g/mol
- CAS Number : 941921-23-9
Synthesis
The synthesis of this compound involves a multi-step process:
- Formation of N-cyclopentyloxalamide : Cyclopentylamine reacts with oxalyl chloride.
- Coupling Reaction : The intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of enzyme activity, inhibition of tumor cell proliferation, and potential therapeutic effects in various diseases.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects against human tumor cells. For instance, studies have shown that related compounds possess good inhibitory activities against cell lines such as HL-60 and BGC-823 .
| Compound | Cell Line | EC50 (µg/mL) |
|---|---|---|
| 4A(10) | HL-60 | 2.12 |
| 4A(11) | BGC-823 | 3.66 |
| 4A(12) | Bel-7402 | 3.96 |
| 4B(3) | KB | 2.43 |
These results suggest that the compound may have potential as an antitumor agent.
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways:
- α-Amylase and α-glucosidase : These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced blood glucose levels, making the compound a candidate for antidiabetic applications .
Case Studies and Applications
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Assays : In vitro tests demonstrated that the compound could effectively reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways has been investigated, showcasing its potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other oxalamide derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Phenolic derivative | Antitumor activity |
| N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Methyl substitution | Enzyme inhibition |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these derivatives.
Q & A
Q. Basic
- X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves bond lengths/angles and validates stereochemistry .
- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify deviations in the pyrrolidinone ring using Cartesian coordinates from crystallographic data .
- Spectroscopy : H/C NMR and HRMS confirm functional groups and molecular weight (±1 ppm accuracy) .
What in vitro assays evaluate the compound’s biological activity?
Q. Basic
- DNA-binding assays : UV-Vis titration and fluorescence quenching with CT-DNA; calculate binding constants () using the Benesi-Hildebrand method.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to cisplatin controls.
- Enzyme inhibition : Fluorometric HDAC activity assays (e.g., BML-AK530 kits) quantify IC values at µM concentrations .
How can researchers resolve contradictions in crystallographic data related to pyrrolidinone ring flexibility?
Q. Advanced
- High-resolution diffraction : Collect data at 100 K to minimize thermal motion artifacts.
- DFT modeling : Compare experimental puckering amplitudes (e.g., Å) with computed values to distinguish static vs. dynamic disorder.
- Validation tools : Use checkCIF (IUCr) to flag ADDSYM alerts and refine structures with SHELXL’s TWIN/BASF commands for twinned crystals .
What strategies optimize synthetic yield under catalytic conditions?
Q. Advanced
- Catalyst screening : Test ZnCl or Sc(OTf) for Pictet-Spengler step (yield improvement: 15–25%).
- Coupling optimization : Replace oxalyl chloride with HATU/DIPEA in DMF, reducing side-product formation by 30%.
- Purification : Use preparative HPLC (C18 column, 70:30 MeCN/HO) to isolate >95% purity, monitored by LC-MS retention times .
How does the compound interact with HDAC pathways in cancer models?
Q. Advanced
- Mechanistic profiling : Co-dose with anti-PD1 antibodies (e.g., pembrolizumab) and measure histone H3 acetylation via Western blot.
- Transcriptomics : RNA-seq identifies upregulated apoptosis genes (e.g., BAX, CASP3) in treated cells. Validate with qPCR and ChIP-seq for histone marks at promoters .
What protocols ensure analytical purity and impurity identification?
Q. Methodological
- HPLC-UV/HRMS : Use LGC Standards’ C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA mobile phase. Detect impurities (e.g., 2-oxopyrrolidin derivatives) at ≤0.1% via spiked reference standards (e.g., CAS 67118-31-4) .
- NMR spiking : Add authentic samples of suspected byproducts (e.g., unreacted cyclopentylamine) to confirm impurity peaks .
How do structural modifications impact pharmacokinetic properties?
Q. Comparative Research
- Analog synthesis : Replace cyclopentyl with cyclohexyl or tetrahydrofuran groups via reductive amination.
- ADMET profiling : Assess Caco-2 permeability ( cm/s) and microsomal stability ( min).
- Rodent PK studies : Measure plasma AUC (0–24 h) after oral dosing; cyclopentyl analogs show 2.3-fold higher bioavailability than cyclohexyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
